![molecular formula C16H16N2O B2434773 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2195939-84-3](/img/structure/B2434773.png)
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone
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Overview
Description
The compound “1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone” is a type of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridines are a class of compounds that have been studied for their potential applications in the treatment of neurological and psychiatric disorders .
Synthesis Analysis
The synthesis of pyrrolo[3,4-b]pyridine compounds can be achieved through a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives .Scientific Research Applications
- Researchers have synthesized and evaluated a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines derived from this compound .
- It serves as a versatile pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .
- This complex effectively catalyzed the Mizoroki-Heck reaction, a valuable synthetic tool for carbon-carbon bond formation .
Antiproliferative Activity in Cancer Cells
Fluorescent pH Indicator
Catalyst for Mizoroki-Heck Reaction
H-bonding Interactions in Enzyme Binding
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone, is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor that is distinct from the active site, leading to conformational changes that can enhance or inhibit the receptor’s response to its ligand .
Biochemical Pathways
Changes in these pathways can have downstream effects on various neurological functions, including cognition, memory, and mood .
Pharmacokinetics
The design of such compounds often aims to optimize these properties to ensure good bioavailability .
Result of Action
The modulation of the M4 muscarinic acetylcholine receptor by this compound can potentially lead to therapeutic effects in the treatment or prevention of neurological and psychiatric disorders . The exact molecular and cellular effects would depend on the specific disorder and the individual patient’s physiology .
Future Directions
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCSCCUTNTVFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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